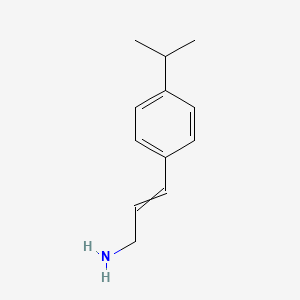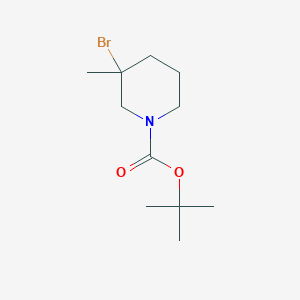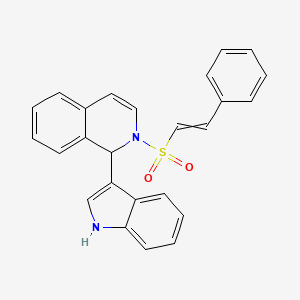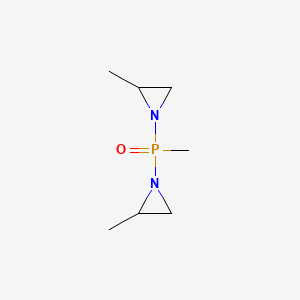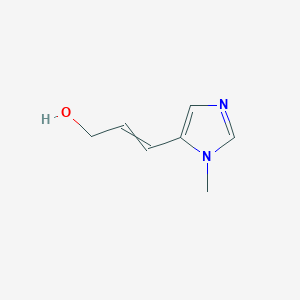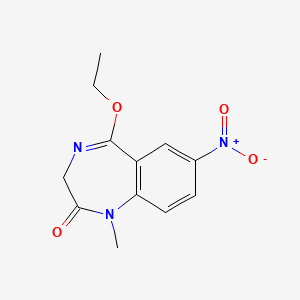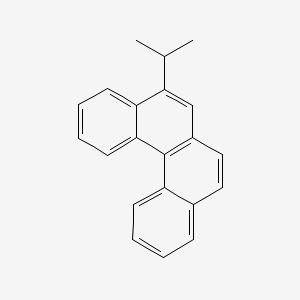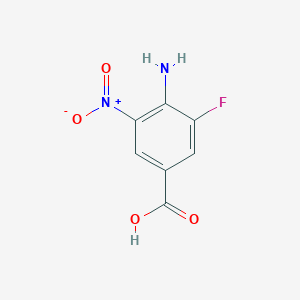![molecular formula C9H15N3O2 B13948112 7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Aminoacetyl)-1,7-diazaspiro[35]nonan-2-one is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a diazaspiro nonane and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the aminoacetyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with an aminoacetyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential as a scaffold for the development of new pharmaceuticals, particularly in targeting specific proteins or enzymes.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic core but differs in the functional groups attached, leading to different biological activities.
7-Oxa-1-azaspiro[3.5]nonan-2-one: Another spirocyclic compound with an oxygen atom in the ring, which can alter its chemical reactivity and biological properties.
Uniqueness
7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific combination of a spirocyclic structure and an aminoacetyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
7-(2-aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H15N3O2/c10-6-8(14)12-3-1-9(2-4-12)5-7(13)11-9/h1-6,10H2,(H,11,13) |
InChI Key |
GSBKIXZGOLWRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


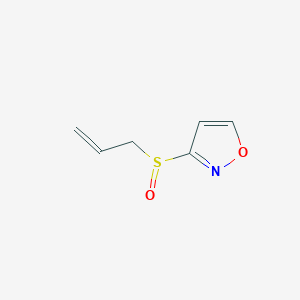
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
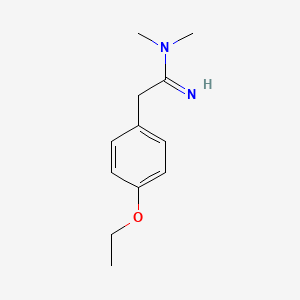
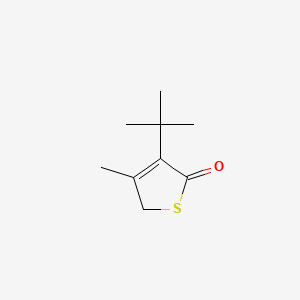
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
